molecular formula C16H20BrN3 B11828372 2-Bromo-6-(4-cyclopentylpiperazin-1-YL)benzonitrile

2-Bromo-6-(4-cyclopentylpiperazin-1-YL)benzonitrile

Cat. No.: B11828372
M. Wt: 334.25 g/mol
InChI Key: ZFJCWKIBCNUPKI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-(4-cyclopentylpiperazin-1-yl)benzonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-bromobenzonitrile and 4-cyclopentylpiperazine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dichloromethane or ethanol. The reaction mixture is typically heated to facilitate the formation of the desired product.

    Catalysts and Reagents: Catalysts such as palladium on carbon (Pd/C) or other transition metal catalysts may be used to enhance the reaction rate and yield. Common reagents include bases like potassium carbonate (K2CO3) or sodium hydroxide (NaOH) to deprotonate the piperazine and promote nucleophilic substitution.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and high yield. Industrial methods may also incorporate advanced purification techniques such as recrystallization or chromatography to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-(4-cyclopentylpiperazin-1-yl)benzonitrile can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom in the compound can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives. For example, oxidation may lead to the formation of a nitro compound, while reduction can yield an amine.

    Cyclization: The piperazine ring can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used in the presence of a suitable solvent like dimethylformamide (DMF).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino derivative, while oxidation with potassium permanganate can produce a nitro compound .

Scientific Research Applications

2-Bromo-6-(4-cyclopentylpiperazin-1-yl)benzonitrile has several scientific research applications, including:

    Pharmaceutical Research: The compound is used as a building block in the synthesis of potential drug candidates, particularly those targeting neurological and psychiatric disorders.

    Chemical Biology: It serves as a probe in studies investigating the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

    Medicinal Chemistry: Researchers use the compound to design and develop new therapeutic agents with improved efficacy and safety profiles.

    Industrial Chemistry: The compound is employed in the development of novel materials and catalysts for various industrial processes.

Mechanism of Action

The mechanism of action of 2-Bromo-6-(4-cyclopentylpiperazin-1-yl)benzonitrile involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine moiety in the compound can bind to neurotransmitter receptors in the brain, modulating their activity and influencing neurological functions. Additionally, the compound may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-6-(4-methylpiperazin-1-yl)benzonitrile
  • 2-Bromo-6-(4-phenylpiperazin-1-yl)benzonitrile
  • 2-Bromo-6-(4-ethylpiperazin-1-yl)benzonitrile

Uniqueness

Compared to similar compounds, 2-Bromo-6-(4-cyclopentylpiperazin-1-yl)benzonitrile exhibits unique properties due to the presence of the cyclopentyl group. This group imparts distinct steric and electronic effects, influencing the compound’s reactivity and binding affinity to molecular targets. As a result, the compound may demonstrate enhanced potency and selectivity in certain applications, making it a valuable tool in scientific research and drug development .

Properties

Molecular Formula

C16H20BrN3

Molecular Weight

334.25 g/mol

IUPAC Name

2-bromo-6-(4-cyclopentylpiperazin-1-yl)benzonitrile

InChI

InChI=1S/C16H20BrN3/c17-15-6-3-7-16(14(15)12-18)20-10-8-19(9-11-20)13-4-1-2-5-13/h3,6-7,13H,1-2,4-5,8-11H2

InChI Key

ZFJCWKIBCNUPKI-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)N2CCN(CC2)C3=C(C(=CC=C3)Br)C#N

Origin of Product

United States

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